Physicochemical Profiling and Synthetic Utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: A Technical Guide
Executive Summary and Mechanistic Rationale
In modern drug discovery, the strategic selection of functionalized building blocks dictates the efficiency of lead optimization. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1355217-08-1)[1] is a highly versatile, electron-modulated heterocyclic intermediate. The architecture of this molecule—a pyridine core flanked by an electron-donating pyrrolidine ring at C6 and an electron-withdrawing nitrile group at C3—establishes a pronounced "push-pull" electronic system[2].
Understanding the physicochemical properties of this scaffold is critical. The delocalization of the pyrrolidine nitrogen's lone pair into the pyridine
Structural and Physicochemical Profiling
To effectively utilize 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile in synthesis, one must first quantify its fundamental properties. The table below summarizes the core quantitative data[3],[4].
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | Nomenclature defining the substitution pattern. |
| CAS Number | 1355217-08-1 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C11H13N3 | Indicates a high degree of unsaturation (Index of Hydrogen Deficiency = 6). |
| Molecular Weight | 187.24 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Pyridine N, Pyrrolidine N) | Provides multiple vectors for target protein interaction. |
| Electronic Nature | Push-Pull | Pyrrolidine (+M) donates electron density; Nitrile (-M) withdraws it. |
Causality in Physicochemical Behavior
The chemical behavior of this molecule is governed by the competing electronic effects of its substituents. The pyrrolidine ring at C6 exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. Conversely, the nitrile group at C3 exerts a strong negative mesomeric (-M) effect.
Why does this matter?
-
Basicity Modulation: The lone pair on the pyrrolidine nitrogen is delocalized, rendering it non-basic under standard physiological conditions. The pyridine nitrogen becomes the primary basic center, though its
is slightly depressed by the electron-withdrawing nitrile group. -
Regioselective Reactivity: The C4 methyl group provides a weak inductive (+I) effect but, more importantly, introduces steric encumbrance adjacent to the nitrile. This steric shielding must be accounted for when designing nucleophilic additions to the cyano group.
Fig 1: Electronic push-pull effects and primary reactivity pathways of the nicotinonitrile core.
Synthetic Utility: Self-Validating Experimental Protocols
The primary synthetic utility of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile lies in the transformation of the C3-nitrile group. A highly valuable transformation in medicinal chemistry is the conversion of a nitrile to a 1H-tetrazole, a metabolically stable bioisostere for a carboxylic acid.
Protocol: Synthesis of the Tetrazole Bioisostere via[3+2] Cycloaddition
This protocol utilizes a bimolecular [3+2] cycloaddition. The methodology is designed as a self-validating system —if the reaction is successful, the physical state of the product during workup will definitively confirm the transformation.
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Causality: DMF is a polar aprotic solvent. It is specifically chosen because it can fully solubilize both the organic substrate and the inorganic salts added in the next step, ensuring a homogeneous reaction environment.
-
-
Reagent Addition: Add Sodium azide (
, 3.0 eq) and Ammonium chloride ( , 3.0 eq) to the stirring solution.-
Causality:
acts as a mild, controlled proton source to generate hydrazoic acid ( ) in situ. Using instead of a strong mineral acid prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the ring and halt the reaction.
-
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120°C for 16 hours.
-
Causality: The nitrile triple bond is highly stable. The 120°C thermal energy is strictly required to overcome the high activation barrier of the [3+2] cycloaddition between the nitrile and the azide dipole.
-
-
Acidic Quench & Self-Validation: Cool the reaction to room temperature. Dilute with ice-cold water (3x volume of DMF). Slowly add 1M HCl dropwise until the pH reaches 3.0.
-
Self-Validating Step: The starting nitrile is neutral and remains soluble or oils out in water. However, the newly formed tetrazole has a
of ~4.5. By dropping the pH to 3.0, the tetrazole is protonated and becomes highly insoluble, crashing out as a distinct crystalline precipitate. Precipitation at pH 3 is the physical proof of successful conversion.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry in vacuo.
Fig 2: Step-by-step workflow for the conversion of the nitrile group to a tetrazole bioisostere.
Analytical Characterization Standards
To guarantee the trustworthiness of any batch of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile prior to use in sensitive biological assays or downstream synthesis, orthogonal analytical techniques must be employed.
Nuclear Magnetic Resonance (1H-NMR)
Based on structural analogs like 6-(pyrrolidin-1-yl)nicotinonitrile[5], the introduction of the C4-methyl group fundamentally alters the splitting pattern of the pyridine core.
-
Standard Analog (No Methyl): Exhibits a doublet of doublets for the C5 proton and a doublet for the C2 proton due to ortho/meta coupling[5].
-
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile: The C4-methyl substitution eliminates the coupling between C5 and C4.
-
Expected Shifts (
, 300 MHz):- ~8.3 ppm (s, 1H): The C2 proton appears as a sharp singlet, highly deshielded by the adjacent pyridine nitrogen and the anisotropic effect of the C3-nitrile.
- ~6.1 ppm (s, 1H): The C5 proton appears as a singlet, heavily shielded by the electron-donating pyrrolidine ring at C6.
-
~3.5 ppm (m, 4H): Pyrrolidine
-protons. - ~2.4 ppm (s, 3H): C4-Methyl group.
-
~2.0 ppm (m, 4H): Pyrrolidine
-protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Expected Mass: The exact mass is 187.11 Da. The expected
molecular ion peak will be observed at 188.1 m/z . -
Validation Logic: The basicity of the pyridine nitrogen ensures excellent ionization efficiency in positive mode, making LC-MS a highly reliable tool for rapid purity assessment.
References
- Hairui Chemical. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1.
- PubChem, National Institutes of Health (NIH). 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID 122288059.
- University of Padua (UNIPD). Industrial Engineering: 13C NMR spectroscopy and solid-liquid reactions.
- ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
Sources
- 1. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile_1355217-08-1_해서 화공 [hairuichem.com]
- 4. 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile | C11H13N3 | CID 102544168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
